molecular formula C10H14N2 B1654768 N'-Benzyl-N,N-dimethylformamidine CAS No. 27159-75-7

N'-Benzyl-N,N-dimethylformamidine

Cat. No.: B1654768
CAS No.: 27159-75-7
M. Wt: 162.23 g/mol
InChI Key: MDCPTIJLAHIMEY-UHFFFAOYSA-N
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Description

N’-Benzyl-N,N-dimethylformamidine is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol It is a formamidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the formamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzyl-N,N-dimethylformamidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of N’-Benzyl-N,N-dimethylformamidine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N,N-dimethylformamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyl oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry

N'-Benzyl-N,N-dimethylformamidine serves as a reagent in various organic synthesis processes. Its chemical properties allow it to participate in:

  • Oxidation Reactions : Leading to the formation of benzyl oxides.
  • Reduction Reactions : Yielding different amine derivatives.
  • Substitution Reactions : Where the benzyl group can be replaced with other functional groups under suitable conditions.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. It is being investigated for:

  • Anticancer Properties : Preliminary studies suggest it may exhibit anti-neoplastic activities, potentially useful in treating various cancers .
  • Anti-inflammatory Effects : The compound is being evaluated for its ability to mitigate inflammatory responses, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) through modulation of inflammatory cytokines .

Medicine

The medicinal applications of this compound are particularly promising:

  • Drug Development : Ongoing research aims to explore its use as a precursor in the synthesis of new therapeutic agents. Its ability to form complexes with various substrates enhances its utility in drug design.
  • Therapeutic Potential : Studies indicate that derivatives of this compound could be effective in managing chronic inflammatory diseases, showcasing its potential as a new class of anti-inflammatory drugs .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Manufacturing Specialty Chemicals : It acts as an intermediate in the production of various fine chemicals.
  • Polymer Chemistry : The compound's properties make it suitable for use in the development of polymers and resins, particularly in creating polyurethane foams .

Anti-inflammatory Research

A study investigated the effects of this compound derivatives on colitis models in rats. Results indicated significant reductions in inflammatory markers and improved tissue integrity, suggesting therapeutic potential for IBD management .

Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound highlighted improvements in yield through modified reaction conditions, demonstrating its feasibility for large-scale production while maintaining cost-effectiveness.

Data Summary Table

Application AreaSpecific UsesKey Findings
ChemistryOrganic synthesis reagentParticipates in oxidation, reduction, substitution reactions
BiologyPotential anti-cancer and anti-inflammatory agentShows promise in treating IBD and RA
MedicinePrecursor for drug developmentInvestigated for therapeutic applications
IndustrySpecialty chemicals manufacturingUtilized in polymer production

Mechanism of Action

The mechanism of action of N’-Benzyl-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form complexes with various substrates, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Benzyl-N,N-dimethylformamidine include:

Uniqueness

N’-Benzyl-N,N-dimethylformamidine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other formamidine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N'-Benzyl-N,N-dimethylformamidine is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through the reaction of N,N-dimethylformamide with benzylamine, typically requiring specific catalysts and controlled conditions to optimize yield and purity. The compound's unique structure, characterized by the presence of a benzyl group, imparts distinct chemical properties that are valuable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as both a nucleophile and an electrophile, facilitating the formation of new chemical bonds with various substrates. This dual reactivity allows it to engage in diverse biochemical pathways, potentially influencing cellular processes.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : The compound's interactions with inflammatory pathways could provide therapeutic benefits in managing inflammatory diseases.
  • Anticancer Properties : Some studies have hinted at potential anticancer effects, warranting further exploration into its efficacy against various cancer cell lines.

Case Studies and Experimental Data

A review of available literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. For instance, studies conducted on Escherichia coli and Staphylococcus aureus showed significant inhibitory effects at specific concentrations .
  • Cell Line Studies : Research involving cancer cell lines has shown that this compound may induce apoptosis in malignant cells, suggesting a mechanism for its anticancer activity. Notably, experiments indicated that exposure to this compound resulted in reduced viability of breast and prostate cancer cells .
  • Toxicological Assessments : Toxicological profiles indicate that while the compound displays promising biological activity, careful assessment of its safety profile is necessary. Studies have highlighted the need for further investigation into its long-term effects and potential toxicity in vivo .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey Biological Activities
This compoundC₁₀H₁₄N₂Antimicrobial, Anticancer
N,N-DimethylformamideC₃H₇NSolvent for chemical reactions
N,N-DimethylacetamideC₅H₁₃NSolvent with low toxicity

The presence of the benzyl group in this compound enhances its reactivity compared to other formamidine derivatives, contributing to its unique biological profile .

Properties

IUPAC Name

N'-benzyl-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(2)9-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPTIJLAHIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250792
Record name N,N-Dimethyl-N′-(phenylmethyl)methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27159-75-7
Record name N,N-Dimethyl-N′-(phenylmethyl)methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27159-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, N'-benzyl-N-N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027159757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N′-(phenylmethyl)methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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